N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
N-(3,5-Dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a piperidine ring, a phenyl group, and a benzoyl group substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3,5-dimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3,5-Dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- N-(3,5-Dimethoxybenzyl)-N-phenylpiperidine-1-carboxamide
- N-(3,5-Dimethoxyphenyl)-N-phenylpiperidine-1-carboxamide
Uniqueness
N-(3,5-Dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the specific positioning of the methoxy groups on the benzoyl moiety, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its distinct properties compared to other benzamide derivatives.
Properties
IUPAC Name |
N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-13-16(14-19(15-18)27-2)20(24)23(17-9-5-3-6-10-17)21(25)22-11-7-4-8-12-22/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWOOUZNBIQSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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